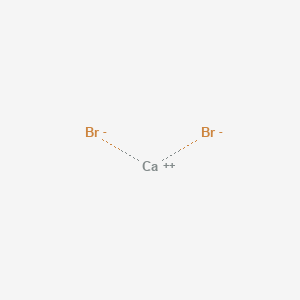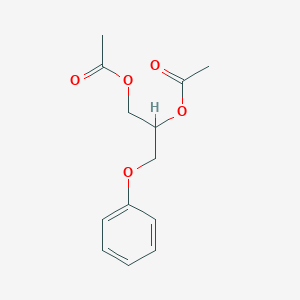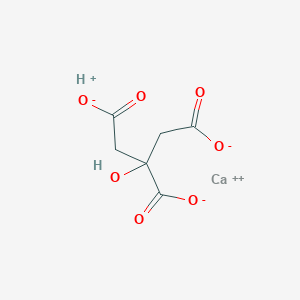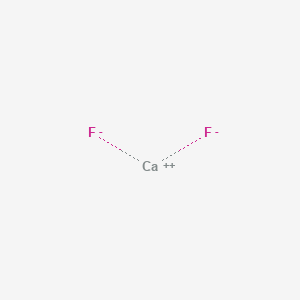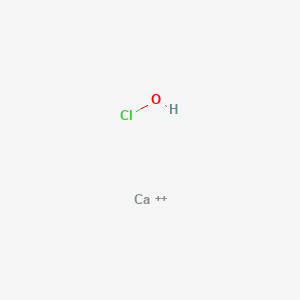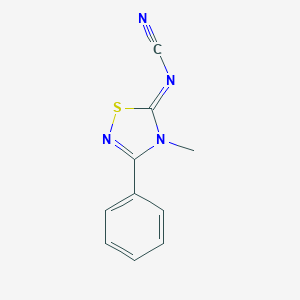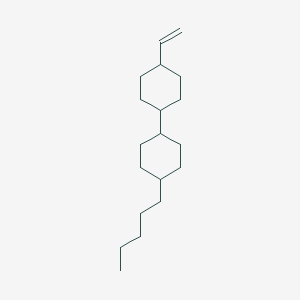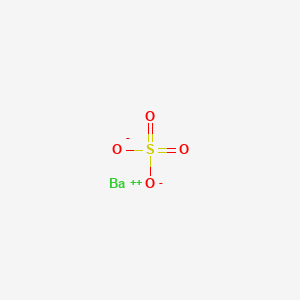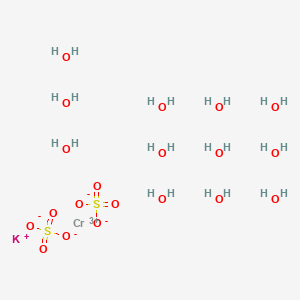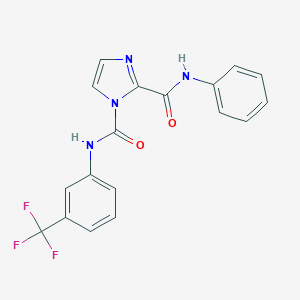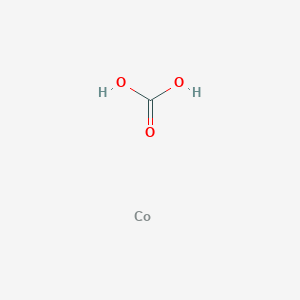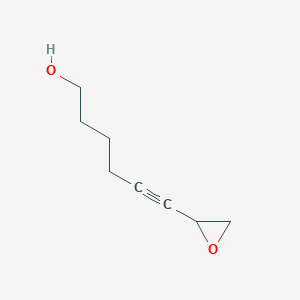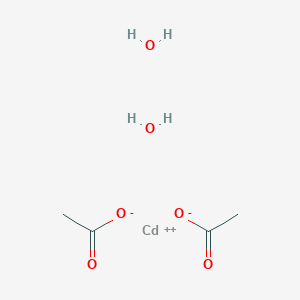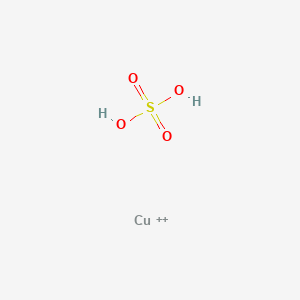
Hexafluorosilicon(2-);manganese(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexafluorosilicon(2-);manganese(2+) is a chemical compound with the formula Mn(H2O)6][SiF6]. It is a coordination compound that contains a manganese(II) ion and a hexafluorosilicate anion. The compound is widely used in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Hexafluorosilicon(2-);manganese(2+) has various scientific research applications. One of the most significant applications is in magnetic resonance imaging (MRI). The compound is used as a contrast agent in MRI, which helps to improve the image quality and provide more accurate diagnostic information. The compound is also used in the development of new MRI techniques.
Another application of hexafluorosilicon(2-);manganese(2+) is in the study of the brain. The compound is used to track the movement of manganese ions in the brain, which helps to understand the neural pathways and brain function. The compound is also used in the study of Parkinson's disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of hexafluorosilicon(2-);manganese(2+) is not fully understood. However, it is believed that the compound works by altering the magnetic properties of tissues. The manganese ions in the compound have unpaired electrons, which makes them magnetic. When the compound is introduced into the body, it interacts with the magnetic fields of the tissues, which can be detected by MRI machines.
Biochemische Und Physiologische Effekte
Hexafluorosilicon(2-);manganese(2+) has no known biochemical or physiological effects on the body. The compound is considered safe for use in scientific research and medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using hexafluorosilicon(2-);manganese(2+) in lab experiments is its magnetic properties. The compound can be used as a contrast agent in MRI, which helps to improve the image quality and provide more accurate diagnostic information. The compound is also useful in the study of the brain and neurological disorders.
One of the limitations of using hexafluorosilicon(2-);manganese(2+) in lab experiments is its cost. The compound is expensive to produce and may not be readily available in some laboratories. Additionally, the compound may not be suitable for all types of experiments and may require specialized equipment.
Zukünftige Richtungen
There are several future directions for the use of hexafluorosilicon(2-);manganese(2+) in scientific research. One direction is the development of new MRI techniques using the compound. Another direction is the use of the compound in the study of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the compound may have applications in the study of cancer and other diseases. Further research is needed to explore these potential applications.
Conclusion
In conclusion, hexafluorosilicon(2-);manganese(2+) is a coordination compound that has various scientific research applications. The compound is used in MRI as a contrast agent and in the study of the brain and neurological disorders. The compound has no known biochemical or physiological effects on the body and is considered safe for use in scientific research and medical applications. While there are some limitations to using the compound in lab experiments, there are also several future directions for its use in scientific research.
Synthesemethoden
The synthesis of hexafluorosilicon(2-);manganese(2+) involves the reaction of manganese(II) sulfate with potassium hexafluorosilicate in water. The reaction results in the formation of a purple-colored precipitate, which is then filtered and washed with water. The resulting compound is then dried to obtain the final product.
Eigenschaften
CAS-Nummer |
25868-86-4 |
|---|---|
Produktname |
Hexafluorosilicon(2-);manganese(2+) |
Molekularformel |
F6MnSi |
Molekulargewicht |
197.013 g/mol |
IUPAC-Name |
hexafluorosilicon(2-);manganese(2+) |
InChI |
InChI=1S/F6Si.Mn/c1-7(2,3,4,5)6;/q-2;+2 |
InChI-Schlüssel |
HKNOHHNRCKRGGE-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Mn+2] |
Kanonische SMILES |
F[Si-2](F)(F)(F)(F)F.[Mn+2] |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
MnSiF6.6H2O, Silicate hexafluoro manganese hexahydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



